![molecular formula C13H19NO4 B3043460 (1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 871357-91-4](/img/structure/B3043460.png)
(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
The compound is a derivative of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid . The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a type of norbornene carboxylic acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve halogen-metal exchange using butyllithium followed by addition of the appropriate tin halide .Molecular Structure Analysis
The molecular formula of the parent compound, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is C8H10O2 . The specific structure of the requested compound could not be found.Physical And Chemical Properties Analysis
The parent compound, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a liquid at 20 degrees Celsius and has a molecular weight of 138.17 . It should be stored under inert gas .Scientific Research Applications
Tertiary Butyl Ester Synthesis
(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: serves as a valuable precursor for the synthesis of tertiary butyl esters. These esters find extensive use in synthetic organic chemistry. Notably, a direct and sustainable method has been developed using flow microreactor systems to introduce the tert-butoxycarbonyl group into a variety of organic compounds. Compared to traditional batch methods, this flow process is more efficient, versatile, and environmentally friendly .
Total Synthesis of Complex Tetracyclic Alkaloids
Researchers have focused on the total synthesis of complex tetracyclic alkaloids with intricate three-dimensional structures. The compound’s unique bicyclo[2.2.1]heptane scaffold provides an excellent starting point for constructing these natural products. By leveraging its stereochemistry and reactivity, scientists aim to unlock novel routes to alkaloid synthesis, contributing to drug discovery and understanding biological pathways .
Medicinal Chemistry and Drug Development
The structural features of (1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid make it an attractive candidate for medicinal chemistry studies. Researchers investigate its interactions with biological targets, exploring potential therapeutic applications. Whether as a lead compound or a building block, this molecule holds promise for developing new drugs .
Chiral Catalysts and Asymmetric Synthesis
Chirality plays a crucial role in organic synthesis. The compound’s chiral center offers opportunities for designing novel chiral catalysts. Researchers explore its use in asymmetric transformations, aiming to create enantioselective reactions for the synthesis of complex molecules. These efforts contribute to green chemistry and sustainable processes .
Supramolecular Chemistry
Supramolecular chemistry involves non-covalent interactions to create functional assemblies. The unique bicyclo[2.2.1]heptane framework of this compound can participate in host-guest interactions, self-assembly, and molecular recognition. Researchers investigate its potential as a building block for supramolecular architectures, sensors, and materials .
Computational Chemistry and Molecular Modeling
Theoretical studies using computational methods provide insights into the compound’s behavior, energetics, and reactivity. Researchers employ quantum mechanics and molecular dynamics simulations to explore its conformations, stability, and interactions. These computational approaches guide experimental design and enhance our understanding of chemical processes .
Safety and Hazards
properties
IUPAC Name |
(1R,2R,3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMJBHUNSHDFPT-JLIMGVALSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1C(=O)O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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